(2E)-3-methylhex-2-enoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H11O2- |
|---|---|
Molecular Weight |
127.16 g/mol |
IUPAC Name |
(E)-3-methylhex-2-enoate |
InChI |
InChI=1S/C7H12O2/c1-3-4-6(2)5-7(8)9/h5H,3-4H2,1-2H3,(H,8,9)/p-1/b6-5+ |
InChI Key |
NTWSIWWJPQHFTO-AATRIKPKSA-M |
Isomeric SMILES |
CCC/C(=C/C(=O)[O-])/C |
Canonical SMILES |
CCCC(=CC(=O)[O-])C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2e 3 Methylhex 2 Enoate and Analogous Structural Classes
Olefination Strategies for Alpha,Beta-Unsaturated Ester Construction
Olefination reactions represent a direct and powerful approach to the formation of carbon-carbon double bonds. The Wittig and Horner-Wadsworth-Emmons reactions are canonical examples that have been refined over decades for enhanced stereoselectivity and broader substrate scope.
Modern Applications of Wittig and Horner-Wadsworth-Emmons (HWE) Olefination
The Wittig reaction, discovered by Georg Wittig in 1954, utilizes a phosphorus ylide to convert a ketone or aldehyde into an alkene. libretexts.orgpsiberg.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. psiberg.comnumberanalytics.comwikipedia.org Stabilized ylides, those bearing an electron-withdrawing group like an ester, predominantly yield (E)-alkenes, which is desirable for the synthesis of compounds like (2E)-3-methylhex-2-enoate. numberanalytics.comwikipedia.orgorganic-chemistry.org Non-stabilized ylides, in contrast, typically favor the formation of (Z)-alkenes. wikipedia.orgorganic-chemistry.org The reaction proceeds through a betaine (B1666868) or, more commonly accepted for lithium-free conditions, a direct [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and a phosphine (B1218219) oxide. numberanalytics.comwikipedia.org
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs phosphonate (B1237965) carbanions, which are more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides. wikipedia.orgalfa-chemistry.com This increased reactivity allows for successful olefination of more sterically hindered ketones. libretexts.org A significant advantage of the HWE reaction is the formation of a water-soluble phosphate (B84403) byproduct, which simplifies purification. wikipedia.orgalfa-chemistry.com Crucially for the synthesis of compounds like this compound, the HWE reaction strongly favors the formation of the (E)-alkene. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This selectivity is attributed to steric control in the formation of the intermediate oxaphosphetane. alfa-chemistry.comorganic-chemistry.org Modern advancements have further enhanced the (E)-selectivity, for instance, through the use of bulky phosphonate groups. wikipedia.org Recent research has demonstrated the utility of the HWE reaction in deep eutectic solvents, offering a greener and scalable synthesis of (E)-α,β-unsaturated esters. rsc.org
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
|---|---|---|
| Reagent | Phosphonium ylide | Phosphonate carbanion |
| Stereoselectivity | (E) with stabilized ylides, (Z) with non-stabilized ylides numberanalytics.comwikipedia.orgorganic-chemistry.org | Predominantly (E)-alkenes wikipedia.orgalfa-chemistry.comorganic-chemistry.org |
| Reactivity | Less reactive with hindered ketones libretexts.org | More reactive, even with hindered ketones libretexts.orgalfa-chemistry.com |
| Byproduct | Triphenylphosphine oxide (often requires chromatography for removal) | Water-soluble dialkyl phosphate (easily removed by extraction) wikipedia.orgalfa-chemistry.com |
| Modern Trends | Development of catalytic versions organic-chemistry.org | Use of modified phosphonates and green solvents for enhanced selectivity and sustainability wikipedia.orgrsc.org |
Refined Doebner-Knoevenagel Reaction Approaches for Stereoselective Synthesis
The Doebner-Knoevenagel condensation is a variation of the Knoevenagel condensation that involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, such as a malonic acid half-ester, in the presence of a base like pyridine. organic-chemistry.org A key feature of the Doebner modification is the subsequent decarboxylation that occurs, leading to the formation of an α,β-unsaturated carboxylic acid, which can then be esterified. organic-chemistry.org This method has been refined to provide high (E)-stereoselectivity. researchgate.net
Recent advancements have focused on developing milder and more efficient catalytic systems. For example, the use of 4-dimethylaminopyridine (B28879) (DMAP) in DMF has been shown to be a practical and highly efficient method for the synthesis of α,β-unsaturated esters with excellent regio- and stereoselectivity from both aliphatic and aromatic aldehydes. researchgate.net Another approach utilizes a catalytic system of β-alanine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for the Knoevenagel-Doebner reaction, affording (E)-α,β-unsaturated carboxylic acids in high yields and stereoselectivity under mild conditions. researchgate.net These refined methods offer attractive alternatives to traditional olefination strategies, often with the advantage of using readily available and inexpensive starting materials. researchgate.net
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis has emerged as a powerful tool for the construction of complex organic molecules, offering unique reactivity and selectivity. Palladium and nickel catalysts have been particularly successful in the synthesis of α,β-unsaturated esters.
Palladium-Catalyzed Carbonylation for Unsaturated Esters
Palladium-catalyzed carbonylation reactions provide a direct route to α,β-unsaturated esters from vinyl halides or triflates. acs.orgacs.org This process involves the insertion of carbon monoxide into a vinyl-palladium intermediate, followed by reaction with an alcohol to generate the ester. uwindsor.ca The use of specific ligands is often crucial for achieving high efficiency and selectivity. For instance, a palladium catalyst bearing a pyridyl-substituted dtbpx-type ligand has been developed for the carbonylation of vinyl triflates under mild conditions to afford α,β-unsaturated esters. acs.orgresearchgate.net
This methodology is applicable to a wide range of substrates and functional groups. acs.orgkyoto-u.ac.jp The palladium-catalyzed alkoxycarbonylation of arylsulfonium salts has also been developed, further expanding the scope of this transformation. acs.orgkyoto-u.ac.jp These methods are highly atom-economical and offer a powerful alternative to classical olefination reactions, particularly for the synthesis of highly functionalized α,β-unsaturated esters. acs.org
Nickel-Catalyzed Asymmetric Cross-Coupling Reactions
Nickel-catalyzed reactions have gained prominence as a cost-effective and sustainable alternative to palladium-catalyzed transformations. In the context of α,β-unsaturated ester synthesis, nickel catalysts have been successfully employed in asymmetric hydrogenation and cross-coupling reactions. dicp.ac.cnorganic-chemistry.org
A significant breakthrough is the development of highly active and enantioselective phosphine-nickel catalysts for the asymmetric hydrogenation of α,β-unsaturated esters. dicp.ac.cnacs.orgnih.gov These systems can achieve high yields and enantioselectivities, providing access to chiral saturated esters from their unsaturated precursors. acs.orgnih.gov Furthermore, nickel-catalyzed asymmetric reductive cross-coupling reactions have been developed to access complex chiral molecules. researchgate.net For instance, the asymmetric reductive coupling of two electrophiles in the presence of a chiral nickel catalyst has emerged as a powerful strategy for constructing stereogenic centers. researchgate.net While the direct asymmetric synthesis of this compound via nickel-catalyzed cross-coupling is less common, the principles and catalysts developed in this area hold significant promise for future applications in the synthesis of chiral α,β-unsaturated esters.
| Catalyst System | Substrate | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Palladium with pyridyl-substituted dtbpx ligand | Vinyl triflates | α,β-Unsaturated esters | Mild reaction conditions, broad substrate scope. acs.orgresearchgate.net | acs.orgresearchgate.net |
| Palladium-Xantphos complex | Arylsulfoniums | Aromatic esters | Tolerates various functional groups, atmospheric CO pressure. acs.orgkyoto-u.ac.jp | acs.orgkyoto-u.ac.jp |
| Chiral phosphine-nickel complex | α,β-Unsaturated esters | Chiral saturated esters (via hydrogenation) | High activity and enantioselectivity. dicp.ac.cnacs.orgnih.gov | dicp.ac.cnacs.orgnih.gov |
| Nickel with chiral bioxazoline ligand | (Hetero)aryl iodides and benzylic chlorides | Enantioenriched 1,1-diarylalkanes | Asymmetric reductive cross-coupling. researchgate.net | researchgate.net |
Organocatalytic Paradigms in Alpha,Beta-Unsaturated Ester Synthesis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has revolutionized asymmetric synthesis. These metal-free catalysts offer a sustainable and often complementary approach to traditional metal-based systems. In the realm of α,β-unsaturated ester synthesis, organocatalysis has been primarily exploited in Michael addition reactions and other tandem processes. beilstein-journals.orgmdpi.comnih.gov
Chiral secondary amines, such as derivatives of prolinol, are highly effective organocatalysts for the enantioselective Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds. beilstein-journals.orgacs.org This strategy allows for the introduction of chirality at the β-position of the ester. For example, the diarylprolinol ether/HOAc-catalyzed Michael addition of aldehydes to γ-keto-α,β-unsaturated esters proceeds with high regio- and enantioselectivity. acs.org The resulting adducts are versatile building blocks for the synthesis of more complex molecules. acs.org
Another powerful organocatalytic strategy involves the generation of α,β-unsaturated acyl ammonium (B1175870) intermediates from α,β-unsaturated carboxylic acid derivatives. rsc.org These intermediates are highly electrophilic and can undergo a variety of transformations, including conjugate additions and cycloadditions, with high stereocontrol. rsc.org While not a direct synthesis of the α,β-unsaturated ester itself, these methods provide access to highly functionalized and enantioenriched products derived from an α,β-unsaturated ester scaffold.
Chiral N-Heterocyclic Carbene-Catalyzed Transformations
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations. researchgate.netnih.gov In the synthesis of α,β-unsaturated esters, chiral NHCs can generate chiral ester enolate equivalents from α,β-unsaturated aldehydes, facilitating highly enantioselective reactions. nih.gov The success of these reactions is often dependent on the base used to generate the active NHC catalyst. nih.gov
Recent advancements have demonstrated the utility of NHCs in catalyzing reactions involving α,β-unsaturated aldehydes and various coupling partners. researchgate.netchemrxiv.org For instance, NHC-catalyzed reactions can lead to the formation of γ-alkylated α,β-unsaturated esters, including those with challenging quaternary carbon centers. researchgate.net These transformations often proceed through the generation of reactive intermediates like azolium enolates. researchgate.net The use of chiral NHCs allows for the synthesis of target compounds with high enantioselectivity. researchgate.net
Furthermore, NHC catalysis has been successfully applied in cycloaddition reactions to construct complex cyclic molecules. rsc.orgd-nb.info For example, chiral NHC-catalyzed [3+3] cycloadditions of α,β-unsaturated esters have been developed to produce six-membered lactams with excellent enantioselectivities. rsc.org
Recent Developments in Baylis-Hillman Reaction Contributions
The Morita-Baylis-Hillman (MBH) reaction is a well-established carbon-carbon bond-forming reaction that couples activated alkenes with electrophiles, yielding densely functionalized molecules. researchgate.netresearchgate.netrsc.orgwikipedia.org This reaction is known for its atom economy and use of mild reaction conditions. rsc.orgnih.gov The versatility of the Baylis-Hillman adducts makes them valuable synthons in organic synthesis. researchgate.net
Recent progress in the MBH reaction has expanded its scope and efficiency. rsc.orgrsc.org Various catalysts and catalytic systems, beyond the traditional tertiary amines and phosphines, have been successfully employed. researchgate.netacs.org For instance, organocatalytic MBH reactions co-catalyzed by a Lewis base and a Brønsted acid have been developed for the synthesis of α,β-unsaturated derivatives. rsc.org The reaction can also be performed asymmetrically using chiral catalysts or auxiliaries to produce enantiomerically enriched products. wikipedia.orgnih.gov
One notable application involves the isomerization of Baylis-Hillman adducts to furnish (E)-cinnamyl alcohols. researchgate.net Additionally, the integration of the MBH reaction with other transformations, such as nih.govnih.gov-sigmatropic rearrangements, has led to novel synthetic pathways for complex molecules like Z-selective α-aryl α,β-unsaturated nitriles. wiley.comresearchgate.net
| Reaction Type | Catalyst/Promoter | Key Feature |
| Baylis-Hillman | DABCO, Proline | Co-catalyzed addition of α,β-unsaturated aldehydes to nitrostyrenes. bohrium.com |
| Baylis-Hillman | Lewis Base & Brønsted Acid | Synthesis of α,β-unsaturated derivatives of cyclic sulfamidates. rsc.org |
| Isomerization | Ac₂O, Amberlyst-15 | Conversion of Baylis-Hillman adducts to (E)-cinnamyl alcohols. researchgate.net |
| Tandem Reaction | Tf₂O, Lewis Base | Merging MBH reaction with nih.govnih.gov-rearrangement for α-arylation. wiley.comresearchgate.net |
Enantioselective and Diastereoselective Synthesis of Complex Derivatives
The ability to control both the enantiomeric and diastereomeric outcome of a reaction is crucial for the synthesis of complex molecules with multiple stereocenters.
Chiral Hydrogenation Catalysis in Analogous Esters
Asymmetric hydrogenation is a powerful method for the synthesis of chiral molecules from prochiral unsaturated compounds. ajchem-b.com For α,β-unsaturated esters analogous to this compound, various transition metal catalysts, particularly those based on iridium and rhodium, have been developed to achieve high enantioselectivity. nih.govnih.gov
Iridium catalysts complexed with chiral N,P ligands have proven effective for the enantioselective conjugate reduction of a broad range of α,β-unsaturated carboxylic esters. nih.gov The choice of ligand is often dependent on the substitution pattern of the substrate. nih.gov Nickel-based catalysts have also emerged as a cost-effective alternative for the asymmetric hydrogenation of α,β-unsaturated esters, demonstrating high activity and enantioselectivity. princeton.edu
For more challenging tetrasubstituted α,β-unsaturated alkenes, including ketones and esters, significant progress has been made. acs.orgacs.org Iridium-catalyzed asymmetric hydrogenation of tetrasubstituted α,β-unsaturated ketones provides access to chiral products with two contiguous stereocenters in high yields and stereoselectivities. acs.org Similarly, cobalt complexes have been shown to effectively hydrogenate various di-, tri-, and tetrasubstituted acrylic acid derivatives. nsf.gov
| Catalyst System | Substrate Type | Key Outcome |
| Ir-N,P complexes | α,β-Unsaturated esters | High enantiomeric purity of saturated esters. nih.gov |
| (Me-DuPhos)₃Ni₃(OAc)₅I | α,β-Unsaturated esters | High activity and enantioselectivity with a nickel catalyst. princeton.edu |
| Ir-PHOX ligands | Tetrasubstituted α,β-unsaturated ketones | High yields and stereoselectivities for chiral ketones. acs.org |
| (R,R)-(PhBPE)Co(COD) | α,β-Unsaturated carboxylic acids | High yields and enantiomeric excesses for chiral carboxylic acids. nsf.gov |
Diastereoselective Annulation Reactions for Carbocyclic Frameworks
Annulation reactions are essential for constructing cyclic structures. Achieving diastereoselectivity in these reactions is key to building complex carbocyclic frameworks. Palladium-catalyzed alkene carboamination reactions have been utilized to synthesize amino-substituted alkylidenecyclopentanes with generally high diastereoselectivity. umich.eduumich.edu
Copper-catalyzed borylative cyclization of alkynes with ketones represents another powerful strategy, generating up to four contiguous stereocenters with catalyst-controlled diastereoselectivity. nih.govbohrium.com This method allows for the rapid construction of bicyclic and cyclopentane (B165970) products. nih.gov Furthermore, rare-earth metal catalysts have been shown to effect the regio- and diastereoselective annulation of α,β-unsaturated aldimines with alkenes through an allylic C(sp³)–H activation pathway. researchgate.net
Unconventional and Emerging Synthetic Strategies
Beyond traditional methods, unconventional and emerging strategies are continuously being developed to access unsaturated esters and their derivatives.
nih.govnih.gov-Sigmatropic Rearrangements in Unsaturated Ester Formation
Sigmatropic rearrangements, a class of pericyclic reactions, involve the migration of a sigma bond across a conjugated system. numberanalytics.comwikipedia.org The nih.govnih.gov-sigmatropic rearrangement is a particularly powerful tool in organic synthesis. numberanalytics.com The Claisen rearrangement, for example, facilitates the synthesis of γ,δ-unsaturated carbonyl compounds from allyl vinyl ethers or esters. numberanalytics.commasterorganicchemistry.com A notable variant is the Johnson-Claisen rearrangement, which uses trialkyl orthoacetates to convert allylic alcohols into γ,δ-unsaturated esters. masterorganicchemistry.com
Recent advancements have seen the development of catalytic nih.govnih.gov-sigmatropic rearrangements. mdpi.com For instance, a copper-catalyzed synthesis of trans-α,β-unsaturated N-tosylamides from propargyl acetates proceeds through a probable nih.govnih.gov-sigmatropic rearrangement. organic-chemistry.org Gold-catalyzed transformations of alkynyl aryl sulfoxides can also proceed via a nih.govnih.gov-sigmatropic rearrangement pathway, competing with carbene formation. nih.gov Furthermore, the merger of the Morita-Baylis-Hillman reaction with a nih.govnih.gov-sigmatropic rearrangement process has enabled the Z-selective synthesis of α-aryl α,β-unsaturated nitriles. wiley.comresearchgate.net
| Rearrangement Type | Catalyst/Reagent | Substrate | Product |
| Johnson-Claisen | Trialkyl orthoacetate | Allylic alcohol | γ,δ-Unsaturated ester |
| Copper-Catalyzed | CuI | Propargyl acetate | trans-α,β-Unsaturated N-tosylamide organic-chemistry.org |
| Gold-Catalyzed | IPrAu⁺ | Alkynyl aryl sulfoxide | Cyclized products nih.gov |
| MBH/ nih.govnih.gov-Rearrangement | Tf₂O, Lewis Base | Aryl sulfoxide, α,β-unsaturated nitrile | Z-α-Aryl α,β-unsaturated nitrile wiley.comresearchgate.net |
Carboalumination-Claisen Rearrangement-Addition Cascade Sequences
A sophisticated and efficient strategy for the construction of complex molecules, such as α,β-unsaturated esters and their derivatives, involves the use of cascade reactions. Among these, the carboalumination-Claisen rearrangement-addition cascade sequence stands out as a powerful one-pot methodology. This sequence combines multiple bond-forming events to rapidly generate intricate molecular architectures from simple starting materials. pitt.edupitt.edu
This multi-step process is particularly notable for its ability to create allylic alcohols with up to three contiguous stereocenters. pitt.edu The cascade typically involves a water-accelerated catalytic carboalumination, a pitt.edupitt.edu sigmatropic Claisen rearrangement, and a subsequent nucleophilic carbonyl addition. nih.gov The use of stoichiometric amounts of water has been shown to be a critical additive, as it not only accelerates the Claisen rearrangement but also enhances the diastereoselectivity of the carbonyl addition step. pitt.edunih.gov
A key feature of this methodology is the in situ generation of a vinyl alane through the zirconium-catalyzed carboalumination of an alkyne. nih.gov This intermediate then acts as a Lewis acid to catalyze the Claisen rearrangement of an allyl vinyl ether. nih.gov This tandem process, where one reaction sets the stage for the next in the same pot, offers significant advantages in terms of efficiency and atom economy.
While the direct synthesis of this compound using this specific cascade has not been extensively detailed, the principles of the reaction can be applied to construct its core structure. The general applicability of this method to the synthesis of α,β-unsaturated esters and related compounds suggests a viable pathway. acs.org For instance, a similar cascade approach has been developed for the synthesis of complex allylic alcohols from simple starting materials. pitt.edupitt.edu
The reaction sequence can be initiated by the carboalumination of an appropriate alkyne, followed by a Claisen rearrangement with a suitable allyl vinyl ether, and finally, an addition to a carbonyl compound to generate the desired ester functionality after oxidation. The versatility of organoaluminum reagents in such transformations is well-documented. researchgate.netacs.orgresearchgate.netthieme-connect.de
Chemical Reactivity and Mechanistic Investigations of 2e 3 Methylhex 2 Enoate
Selective Functional Group Transformations
The reactivity of (2E)-3-methylhex-2-enoate is characterized by the interplay between its carbon-carbon double bond and the ester functional group. This allows for selective transformations that target one group while preserving the other.
Chemoselective Reduction of Carbon-Carbon Double Bonds (e.g., NaBH4-BiCl3 System)
The selective reduction of the α,β-carbon-carbon double bond in conjugated esters, without affecting the ester functionality, is a valuable transformation. While sodium borohydride (B1222165) (NaBH₄) alone often leads to mixtures from both 1,2- and 1,4-reduction, reagent systems have been developed to enhance chemoselectivity. slideshare.netwikipedia.org One such system is the combination of sodium borohydride with bismuth(III) chloride (BiCl₃).
The NaBH₄-BiCl₃ system has been shown to be effective for the selective 1,4-reduction of α,β-unsaturated esters to their corresponding saturated esters. acs.org In this reaction, BiCl₃ is believed to be reduced in situ by NaBH₄ to form bismuth metal or a lower-valent bismuth species, which acts as the true catalyst. The reaction with this compound would proceed to yield methyl 3-methylhexanoate. The process is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature.
Table 1: Illustrative Chemoselective Reduction of this compound This table is illustrative of typical outcomes for this reaction class.
| Reagent System | Target Bond | Product | Typical Yield |
| NaBH₄-BiCl₃ | C=C | Methyl 3-methylhexanoate | High |
Photoenolization and Contra-Thermodynamic Positional Isomerization Mechanisms
This compound can undergo a contra-thermodynamic positional isomerization to its less stable β,γ-unsaturated isomer, methyl 3-methylhex-3-enoate, through a photochemical process. nih.govacs.orgnih.gov This transformation is driven by light energy and overcomes the thermodynamic preference for the conjugated system. chemrxiv.orgmit.edu
The mechanism proceeds through several key steps: nih.govresearchgate.net
E/Z Photoisomerization : Upon irradiation, the starting this compound absorbs a photon and undergoes isomerization to the less stable (2Z)-isomer.
Photoenolization : The (2Z)-isomer, being in a sterically hindered conformation, can undergo a productive, non-radiative decay pathway. This involves a nih.govscispace.com-hydride shift from the C4 position to the carbonyl oxygen, forming a transient, prochiral ketene (B1206846) hemiacetal intermediate (a photoenol). nih.govacs.org
Tautomerization : This ketene hemiacetal intermediate is then tautomerized to the final β,γ-unsaturated ester product. If a chiral proton source, such as a chiral phosphoric acid (CPA), is used as a catalyst, this protonation can occur enantioselectively, delivering an α-chiral β,γ-alkenyl ester. nih.govresearchgate.net
This method provides a catalytic and contra-thermodynamic route to access less stable olefin isomers under mild conditions. acs.org
Cycloaddition Reactions and Stereochemical Control
The electron-deficient nature of the double bond in this compound makes it a competent component in cycloaddition reactions, particularly as a dienophile in Diels-Alder reactions.
Diels-Alder Reactions with this compound Derivatives
In the context of the Diels-Alder reaction, this compound acts as the dienophile, reacting with a conjugated diene to form a six-membered ring. wikipedia.org As an α,β-unsaturated ester, its double bond is activated by the electron-withdrawing ester group, facilitating the reaction. scribd.commasterorganicchemistry.com However, as a trisubstituted alkene, its reactivity can be lower than that of less substituted dienophiles due to steric hindrance. libretexts.org The use of Lewis acid catalysts can significantly accelerate the reaction. acs.org
The Diels-Alder reaction is known for its high degree of stereospecificity. The stereochemistry of the dienophile is retained in the product. masterorganicchemistry.comlibretexts.org When this compound reacts with a cyclic diene like cyclopentadiene, two diastereomeric products, endo and exo, can be formed. The endo product is typically favored due to secondary orbital interactions in the transition state. wikipedia.org
Table 2: Illustrative Diels-Alder Reaction with this compound This table is illustrative of typical outcomes for this reaction class.
| Diene | Dienophile | Major Product Stereochemistry |
| 1,3-Butadiene | This compound | Racemic mixture of cyclohexene (B86901) derivatives |
| Cyclopentadiene | This compound | Endo adduct favored |
Inverse Electron Demand Diels-Alder (IEDDA) Reactions and Substrate Scope
The inverse electron demand Diels-Alder (IEDDA) reaction reverses the electronic requirements of the standard reaction; it involves an electron-poor diene reacting with an electron-rich dienophile. wikipedia.orgresearchgate.net Given that this compound is an electron-deficient alkene, it is not a typical dienophile for IEDDA reactions, which favor electron-rich dienophiles like enamines or vinyl ethers. wikipedia.org
However, α,β-unsaturated esters can be made to participate in IEDDA-type reactions under specific circumstances. This typically requires reaction with highly electron-deficient dienes, such as 1,2,4,5-tetrazines. sigmaaldrich.comnih.gov These reactions are significant for synthesizing highly functionalized heterocyclic compounds. sigmaaldrich.comrsc.org The reaction of an enoate with a tetrazine would proceed via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that extrudes nitrogen gas (N₂) to form a 1,2-diazine product. nih.gov The substrate scope for such reactions with simple enoates is more limited compared to electron-rich alkenes. sigmaaldrich.com
Nucleophilic Addition and Cascade Reaction Pathways
The electrophilic nature of the β-carbon in this compound makes it susceptible to nucleophilic conjugate addition, also known as Michael addition. wikipedia.orglibretexts.org This reaction is fundamental for forming carbon-carbon and carbon-heteroatom bonds. numberanalytics.comlibretexts.org
A nucleophile attacks the β-position, leading to a resonance-stabilized enolate intermediate. Subsequent protonation, typically at the α-carbon, yields the saturated 1,4-adduct. wikipedia.orglibretexts.org This reactivity can be harnessed in cascade sequences, where the initial conjugate addition triggers subsequent intramolecular reactions.
A notable example involves a derivative, (E)-ethyl 6-bromo-3-methylhex-2-enoate, which undergoes a formal [4+1]-annulation cascade reaction with active methylene (B1212753) compounds like malononitrile (B47326) in the presence of a base such as K₂CO₃. acs.org The reaction sequence is proposed to be:
S_N2 Reaction : The nucleophilic active methylene compound first displaces the bromide at the C6 position in an intermolecular S_N2 reaction.
Intramolecular Conjugate Addition : The newly formed intermediate then undergoes a subsequent intramolecular conjugate addition, where the carbanion attacks the β-carbon of the enoate system.
Cyclization : This step closes the ring, forming a highly substituted cyclopentane (B165970) derivative bearing two adjacent quaternary carbon centers. acs.org
This pathway demonstrates how the distinct electrophilic sites within the molecule can be sequentially targeted in a one-pot process to build complex cyclic structures with high stereocontrol. acs.org
Aza-Michael Addition to Conjugated Alkenes
The aza-Michael reaction, a specific class of conjugate addition, involves the 1,4-addition of a nitrogen-based nucleophile to an electron-deficient alkene, such as an α,β-unsaturated ester. wikipedia.org This reaction is a cornerstone of organic synthesis for forming carbon-nitrogen bonds with 100% atom economy. d-nb.info For a substrate like this compound, the reaction proceeds by the addition of a nucleophilic amine to the β-carbon of the conjugated system.
The mechanism is generally considered a third-order reaction: first-order in the acceptor (the enoate) and second-order in the donor (the amine). d-nb.info The reaction can be performed under various conditions, including solvent- and catalyst-free environments. For instance, the reaction of imidazoles with structurally similar α,β-unsaturated esters like methyl (E)-but-2-enoate has been shown to proceed efficiently at elevated temperatures (80 °C) without the need for a catalyst, achieving quantitative conversion. d-nb.info
The nucleophilicity of the amine plays a crucial role in the reaction rate. Studies on various heterocycles have shown a correlation between the pKa of the N-H proton and the reaction time. However, factors like the solubility of the nucleophile in the ester can also be rate-determining. d-nb.info The use of catalysts, such as Lewis acids or organocatalysts, can promote the reaction under milder conditions, especially for less reactive amines like aromatic amines. pkusz.edu.cnacademie-sciences.fr The versatility of the aza-Michael reaction makes it a valuable tool for synthesizing β-amino esters, which are important intermediates for nitrogen-containing biologically active compounds. academie-sciences.frwalisongo.ac.id
Table 1: Aza-Michael Addition of Imidazole (B134444) to Various α,β-Unsaturated Esters
This table summarizes reaction times for the solvent- and catalyst-free addition of imidazole to different Michael acceptors at 80°C, illustrating the reactivity of conjugated enoates.
| Michael Acceptor | Reaction Time for Quantitative Conversion (hours) |
| Acrylonitrile | 3 |
| Methyl Acrylate | 5 |
| Methyl (E)-but-2-enoate | 24 |
| Methyl Methacrylate | 24 |
| Data sourced from studies on aza-Michael additions under solvent- and catalyst-free conditions. d-nb.info |
Intramolecular Cascade Reactions Leading to Cyclized Products
The structure of this compound and its derivatives allows for intramolecular cascade reactions, where a series of bond-forming events occur in a single operation to build complex cyclic molecules. pitt.edu These reactions are highly efficient and can be triggered by various means, leading to the formation of carbocyclic and heterocyclic frameworks. beilstein-journals.org
One common cascade sequence involves an initial intermolecular reaction, such as an aza-Michael addition, followed by an intramolecular cyclization. For example, a nitrogen nucleophile can add to the double bond of the enoate, and if the nucleophile contains another reactive group, it can subsequently attack the ester carbonyl or another electrophilic site to form a heterocyclic ring. researchgate.net
Metal-mediated cyclizations are another important pathway. Electrophilic mercury(II) salts, for instance, are known to activate unsaturated bonds towards intramolecular attack by nucleophiles, leading to the formation of tetrahydrofuran (B95107) or other cyclic ether derivatives if a hydroxyl group is present elsewhere in the molecule. beilstein-journals.org Similarly, radical-based cascades can be initiated from derivatives of this compound. An acyl radical, for example, could trigger a series of intramolecular cyclizations to construct polycyclic systems, such as azasteroids. nottingham.ac.uk Furthermore, the conjugated double bond can participate as a dienophile in intramolecular Diels-Alder reactions, a powerful strategy for constructing bicyclic systems. rsc.org
Hydrolytic and Enzymatic Transformation Mechanisms
This compound is susceptible to both chemical and biological hydrolysis, which cleaves the ester bond. These transformations are critical in both industrial applications and biological systems.
Investigation of Ester Hydrolysis Kinetics and Pathways
Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol through reaction with water. scribd.com This process can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. The reaction is reversible and typically follows pseudo-first-order kinetics, where the rate is proportional to the concentration of the ester. scribd.com For this compound, this would yield (2E)-3-methylhex-2-enoic acid and the corresponding alcohol.
Base-Catalyzed Hydrolysis (Saponification) : In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic carbonyl carbon. This reaction is irreversible because the resulting carboxylate anion is deprotonated and shows no tendency to react with the alcohol. This pathway leads to the formation of the carboxylate salt (e.g., sodium this compound) and the alcohol. vulcanchem.com
Table 2: General Pathways of Ester Hydrolysis
This table outlines the conditions and products for the hydrolysis of a generic ester, applicable to this compound.
| Condition | Catalyst | Products | Reversibility |
| Acidic | H₃O⁺ | Carboxylic Acid + Alcohol | Reversible |
| Basic | OH⁻ | Carboxylate Salt + Alcohol | Irreversible |
| Based on general principles of ester hydrolysis. scribd.comvulcanchem.com |
Enzymatic Cleavage of N-alpha-Acyl-L-glutamine Conjugates to this compound
In a significant biochemical transformation, this compound is produced via the enzymatic cleavage of a precursor molecule. uniprot.orgebi.ac.uk Specifically, the enzyme N(alpha)-acyl-L-glutamine aminoacylase (B1246476) (N-AGA), isolated from Corynebacterium striatum, catalyzes the hydrolysis of N2-[(2E)-3-methylhex-2-enoyl]-L-glutaminate. uniprot.orgrhea-db.org
This reaction releases this compound (or its corresponding acid, (2E)-3-methylhex-2-enoic acid) and L-glutamine. uniprot.orgebi.ac.uk The enzyme is a Zn(2+)-dependent aminoacylase that exhibits high specificity for the L-glutamine residue of the substrate but has a lower specificity for the acyl group attached to it. uniprot.orgebi.ac.uk This enzymatic process is a key step in the formation of certain human axillary odors, where odorless glutamine conjugates secreted by apocrine glands are cleaved by skin-resident bacteria to release volatile fatty acids like (2E)-3-methylhex-2-enoic acid. uniprot.orgresearchgate.net The conjugation of fatty acids to glutamine is catalyzed by acyl-CoA:L-glutamine N-acyltransferases. nih.gov
Table 3: Enzymatic Production of this compound
Details of the enzymatic reaction that cleaves a glutamine conjugate to form this compound.
| Enzyme | Source Organism | Substrate | Products |
| N(alpha)-acyl-L-glutamine aminoacylase (N-AGA) | Corynebacterium striatum | N2-[(2E)-3-methylhex-2-enoyl]-L-glutaminate + H₂O | This compound + L-glutamine |
| Data sourced from UniProt and related biochemical studies. uniprot.orgrhea-db.org |
Advanced Spectroscopic and Analytical Characterization Techniques for 2e 3 Methylhex 2 Enoate
Mass Spectrometry for Structural Elucidation and Quantitative Analysis
Mass spectrometry (MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like (2E)-3-methylhex-2-enoate. When coupled with chromatographic separation, it offers unparalleled sensitivity and specificity for both qualitative and quantitative purposes.
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
Gas chromatography-mass spectrometry (GC-MS) is the premier analytical method for the analysis of volatile compounds such as this compound, owing to its high resolution and sensitivity. The technique is particularly well-suited for separating volatile organic compounds (VOCs) from complex matrices, such as foods and biological samples, prior to their detection by mass spectrometry nih.govnih.govamericanlaboratory.com.
Methodologies for the analysis of volatile esters often employ a headspace sampling technique, such as headspace solid-phase microextraction (HS-SPME), which concentrates the analytes from the sample matrix before injection into the GC system. This minimizes matrix effects and enhances detection limits nih.govresearchgate.net. The chromatographic separation is typically achieved on a non-polar or medium-polarity capillary column, such as one with a 5% phenyl methyl siloxane stationary phase, which separates compounds based on their boiling points and polarities mdpi.com.
The operating parameters of the GC-MS system are optimized to achieve good chromatographic resolution and sensitivity. A typical temperature program involves an initial hold at a lower temperature, followed by a controlled ramp to a higher final temperature to elute all compounds of interest mdpi.com.
Table 1: Illustrative GC-MS Operational Parameters for Volatile Ester Analysis
| Parameter | Typical Value |
|---|---|
| Injector Temperature | 250 °C |
| Column Type | 5% Phenyl Polysiloxane (e.g., HP-5MS) |
| Carrier Gas | Helium |
| Oven Program | Initial 50°C, ramp at 10-20°C/min to 300°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM, for quantification) |
Upon entering the mass spectrometer, molecules are ionized, most commonly by electron ionization (EI). The resulting molecular ions and their characteristic fragment ions are detected, providing a unique mass spectrum that serves as a chemical fingerprint for this compound. Structural elucidation of α,β-unsaturated aldehydes and esters by GC-MS is highly dependent on the ionization method used, with EI-MS and positive-ion chemical ionization (PICI-MS) being particularly effective for structural analysis nih.gov.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
While GC-MS is the method of choice for volatile compounds, liquid chromatography-mass spectrometry (LC-MS) offers a viable alternative, especially for less volatile derivatives or when analyzing complex biological matrices where derivatization is employed. The direct analysis of short-chain fatty acids and their esters by LC-MS can be challenging due to their high polarity, volatility, and poor retention on standard reversed-phase columns nih.govshimadzu.comecu.edu.au.
To overcome these limitations, chemical derivatization is a common strategy. The carboxylic acid group of the corresponding acid, 3-methylhex-2-enoic acid, can be reacted with a labeling agent to increase its molecular weight, reduce its polarity, and introduce a readily ionizable functional group. This enhances chromatographic retention and detection sensitivity nih.govecu.edu.au. A widely used derivatizing agent is 3-nitrophenylhydrazine (3-NPH), which reacts with the carboxyl group, allowing for sensitive detection using LC-MS/MS in negative ion mode shimadzu.comecu.edu.aunih.gov. This approach facilitates the separation of isomers and improves quantification in complex samples like serum and feces ecu.edu.aucreative-proteomics.com.
LC-MS/MS systems are powerful tools for the detection, identification, and quantification of various molecules in numerous research fields nih.gov. The combination of liquid chromatography separation with the high sensitivity and selectivity of tandem mass spectrometry makes it suitable for analyzing metabolites with low volatility or poor thermal stability nih.gov.
Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for Complex Mixture Analysis
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing molecules in solution, making it highly compatible with liquid chromatography. ESI-MS/MS is a powerful tool for structural characterization, as it allows for the fragmentation of selected precursor ions to generate product ions that reveal structural details nih.gov.
For esters, ESI-MS analysis typically involves the formation of cation adducts, such as protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺. The fragmentation of these adducts under collision-induced dissociation (CID) provides valuable structural information. The fragmentation patterns of unsaturated esters are influenced by factors such as the collision energy and the location of double bonds within the molecule nih.govsciex.com. The proposed fragmentation mechanism for some short-chain esters involves protonation of the ester bond oxygen, followed by cleavage of the alkyl-oxygen bond nih.gov.
While ESI is highly effective for polar and high-molecular-weight compounds, its application to neutral, more volatile lipids like this compound can be challenging nih.gov. However, derivatization strategies that introduce a charged or easily ionizable group can significantly enhance ESI efficiency and allow for highly sensitive detection in complex mixtures nih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms.
Elucidation of E/Z Isomerism and Diastereomeric Ratios by NMR
NMR spectroscopy is the most definitive method for determining the stereochemistry of alkenes, including the E/Z isomerism of this compound. The key parameters derived from a ¹H NMR spectrum for this purpose are the chemical shifts and the vicinal proton-proton coupling constants (³JHH).
For α,β-unsaturated systems, the coupling constant between the vinyl protons is characteristic of the geometry. The trans (E) configuration typically exhibits a larger coupling constant (usually in the range of 12-18 Hz) compared to the cis (Z) configuration (6-12 Hz) askfilo.comcreative-biostructure.com. In the case of a trisubstituted alkene like this compound, where there is only one vinylic proton, this direct coupling constant is absent.
In such cases, stereochemistry is confirmed using the Nuclear Overhauser Effect (NOE), which detects through-space interactions between protons that are in close proximity stackexchange.com. A 2D NOESY experiment can reveal a correlation between the vinylic proton at the C2 position and the protons of the alkyl group at the C4 position, which would be expected for the (E)-isomer. Conversely, an interaction with the methyl group at C3 would also be observed. The relative intensities of these NOE cross-peaks can help confirm the predominant isomer.
¹H and ¹³C NMR chemical shifts also provide evidence for the isomeric configuration. The chemical shifts are sensitive to the electronic environment and spatial arrangement of the nuclei. The specific chemical shifts for a derivative, 2-(4-methoxyphenyl)-2-oxoethyl (E)-3-methylhex-2-enoate, have been reported and serve as a reference for the core structure rsc.org.
Table 2: ¹H and ¹³C NMR Data for a this compound Derivative in CDCl₃ rsc.org
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Vinylic H (C2) | 5.86 (s) | 113.82 |
| C1 (Carbonyl) | - | 165.77 |
| C3 (Alkene) | - | 162.15 |
| C3-Methyl | 2.11-2.21 (m, part of) | 18.74 |
| C4 (Methylene) | 2.11-2.21 (m, part of) | 42.89 |
| C5 (Methylene) | 1.46-1.58 (m) | 20.34 |
| C6 (Methyl) | 0.93 (t, J=7.4 Hz) | 13.53 |
Data is for 2-(4-methoxyphenyl)-2-oxoethyl (E)-3-methylhex-2-enoate.
Advanced Multi-Dimensional NMR Techniques for Detailed Structural Assignment
While 1D NMR spectra provide essential information, complex molecules often require multi-dimensional NMR techniques for complete and unambiguous assignment of all proton and carbon signals omicsonline.orgweebly.com. These experiments resolve overcrowded spectra by spreading the signals into two dimensions, revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This homonuclear 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the protons on C4 and C5, and between the protons on C5 and C6, confirming the structure of the hexyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It is invaluable for assigning carbon signals by linking them to their known proton resonances.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for piecing together the molecular structure. For instance, an HMBC spectrum would show a correlation from the vinylic proton at C2 to the carbonyl carbon (C1) and the C4 carbon, confirming the connectivity around the double bond.
NOESY (Nuclear Overhauser Effect Spectroscopy): As mentioned previously, this 2D experiment is critical for determining stereochemistry by identifying protons that are close in space, regardless of their bonding connectivity stackexchange.comacs.org.
Together, these advanced NMR techniques provide a comprehensive and detailed picture of the molecular structure of this compound, allowing for confident confirmation of its constitution and configuration researchgate.netslideshare.net.
High-Resolution Chromatographic Fingerprinting
High-resolution chromatographic fingerprinting provides a detailed and comprehensive chemical profile of a sample. This approach is particularly valuable for the analysis of complex matrices where the identification and quantification of individual components, such as this compound, are crucial. Advanced techniques like two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS) and headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) offer enhanced separation efficiency and sensitivity, making them ideal for in-depth molecular characterization.
Two-Dimensional Gas Chromatography Coupled with Time-of-Flight Mass Spectrometry (GCxGC-TOF-MS)
Two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that provides significantly increased peak capacity and resolution compared to conventional one-dimensional GC. In GCxGC, two columns with different stationary phase selectivities are coupled in series. The separation in the first dimension is typically based on boiling point, while the second dimension provides a separation based on polarity. This orthogonal separation mechanism allows for the resolution of co-eluting compounds that would otherwise overlap in a single-column separation. When coupled with a time-of-flight mass spectrometer (TOF-MS), which offers high-speed data acquisition and full spectral information, GCxGC-TOF-MS becomes an exceptionally powerful tool for the comprehensive analysis of complex volatile and semi-volatile mixtures.
For the analysis of this compound, a fruity ester, GCxGC-TOF-MS can be employed to separate it from a complex matrix of other flavor and fragrance compounds. The resulting two-dimensional chromatogram provides a structured map of the sample's chemical constituents, where compounds of similar chemical classes cluster together. This structured separation facilitates the identification of unknown compounds and the precise quantification of target analytes like this compound.
Below is a table detailing typical instrumental parameters for the analysis of volatile esters, which would be applicable for the characterization of this compound.
Table 1: Typical GCxGC-TOF-MS Instrumental Parameters for the Analysis of Volatile Esters
| Parameter | Setting |
| First Dimension Column | Non-polar (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Second Dimension Column | Polar (e.g., DB-17ms, 1.5 m x 0.10 mm ID, 0.10 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Initial temperature of 40 °C (hold for 2 min), ramp at 5 °C/min to 280 °C (hold for 5 min) |
| Modulation Period | 6 seconds |
| Modulator Temperature Offset | +15 °C relative to the oven temperature |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Mass Range | m/z 40-400 |
| Acquisition Rate | 200 spectra/s |
Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS for Volatile Profiling
Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique used for the extraction and preconcentration of volatile and semi-volatile organic compounds from a sample matrix. In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample. The volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. Following extraction, the fiber is transferred to the injector of a gas chromatograph, where the analytes are thermally desorbed and introduced into the GC column for separation and subsequent detection by a mass spectrometer.
HS-SPME is particularly well-suited for the analysis of volatile compounds like this compound in various matrices, including food, beverages, and environmental samples. The choice of fiber coating is critical for the selective and efficient extraction of the target analytes. For fruity esters, a fiber with a mixed polarity, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often employed to capture a broad range of volatile compounds.
The coupling of HS-SPME with GC-MS provides a sensitive and robust method for the volatile profiling of a sample. The resulting data can be used to create a chemical fingerprint of the sample's aroma profile, allowing for the identification and quantification of key odor-active compounds.
Below is a table outlining typical experimental conditions for the HS-SPME-GC-MS analysis of volatile esters, which would be suitable for the characterization of this compound.
Table 2: Typical HS-SPME-GC-MS Experimental Conditions for Volatile Ester Profiling
| Parameter | Setting |
| SPME Fiber | 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) |
| Sample Volume | 5 mL (in a 20 mL headspace vial) |
| Incubation Temperature | 60 °C |
| Incubation Time | 15 minutes |
| Extraction Time | 30 minutes |
| Desorption Temperature | 250 °C |
| Desorption Time | 5 minutes |
| GC Column | Mid-polar (e.g., DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Oven Temperature Program | Initial temperature of 40 °C (hold for 3 min), ramp at 8 °C/min to 240 °C (hold for 10 min) |
| MS Transfer Line Temp. | 250 °C |
| Ion Source Temperature | 230 °C |
| Mass Range | m/z 35-350 |
| Scan Mode | Full Scan |
Theoretical and Computational Chemistry Studies of 2e 3 Methylhex 2 Enoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of (2E)-3-methylhex-2-enoate.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT can be employed to determine its most stable three-dimensional shape (conformation) and to analyze its electronic properties.
Conformational analysis is crucial as the spatial arrangement of atoms influences the molecule's physical and chemical properties. In acyclic conjugated systems like this compound, rotation around the single bond connecting the carbon-carbon double bond and the carbonyl group leads to different conformers. rsc.org DFT calculations can map the potential energy surface associated with this rotation to identify the most stable conformers. For α,β-unsaturated esters, planar or near-planar conformations are often the most stable due to the favorable overlap of p-orbitals, which enhances conjugation.
Electronic analysis through DFT provides insights into the molecule's reactivity. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. For α,β-unsaturated esters, the conjugation between the C=C and C=O bonds affects the HOMO and LUMO energy levels. researchgate.net
The distribution of electron density and the molecular electrostatic potential (MEP) can also be visualized using DFT. The MEP map indicates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for chemical attack.
Table 1: Illustrative DFT-Calculated Electronic Properties for a Representative α,β-Unsaturated Ester
| Property | Calculated Value | Significance for this compound |
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied orbital and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability. |
| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule, influencing intermolecular interactions. |
Note: The values in this table are representative examples for a generic α,β-unsaturated ester and are intended to illustrate the type of data obtained from DFT calculations. Actual values for this compound would require specific calculations.
DFT is also a powerful tool for studying the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This profile provides crucial information about the feasibility and kinetics of a reaction.
For instance, in the hydroboration of an α,β-unsaturated ester, DFT calculations can be used to compare the energy barriers for 1,2-addition versus 1,4-addition pathways. rsc.orgrsc.org A study on a similar system revealed that the free energy barrier for the 1,4-hydroboration pathway was significantly lower than that for the 1,2-hydroboration pathway, indicating that the 1,4-addition is the more favorable route. rsc.orgrsc.org
Similarly, the mechanism of aminolysis of a β-hydroxy-α,β-unsaturated ester has been investigated using DFT, identifying the key intermediates and transition states involved in the reaction. acs.org Such calculations can elucidate complex reaction mechanisms, including concerted versus stepwise pathways and the role of catalysts.
Table 2: Example Reaction Energetics for a Hypothetical Reaction of an α,β-Unsaturated Ester
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants | 0.0 |
| 2 | Transition State 1 | +15.0 |
| 3 | Intermediate | -5.0 |
| 4 | Transition State 2 | +10.0 |
| 5 | Products | -20.0 |
Note: This table provides an illustrative example of reaction energetics that could be obtained for a reaction involving this compound. The values are hypothetical.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a way to study the time-dependent behavior of this compound, including its conformational changes and reaction dynamics.
While DFT is excellent for mapping static energy profiles, understanding the detailed kinetics of a reaction, especially under varying temperature and pressure conditions, often requires more advanced techniques. Master equation modeling can be used to simulate the evolution of a system over time, considering all possible reaction pathways and energy transfer processes. This approach is particularly useful for complex reactions with multiple competing pathways.
For example, in the study of reaction mechanisms, master equation simulations can predict rate constants and product branching ratios as a function of temperature and pressure. This level of detail is crucial for understanding reaction outcomes under specific experimental conditions.
The reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. nih.govrsc.org Molecular dynamics (MD) simulations can be used to explicitly model the interactions between this compound and solvent molecules. MD simulations track the positions and velocities of all atoms in the system over time, providing a detailed picture of how the solvent affects the solute's conformation and reactivity.
For instance, MD simulations have been used to study the hydrolysis of esters in water, revealing the role of water molecules in stabilizing transition states and facilitating the reaction. acs.orgresearchgate.net Solvents can influence reaction rates by stabilizing or destabilizing reactants, transition states, and products to different extents. rsc.orgresearchgate.net
Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the simulation. The choice of method depends on the desired level of accuracy and the computational resources available.
Computational Approaches to Spectroscopic Data Interpretation
Computational methods are invaluable for interpreting experimental spectroscopic data. By simulating spectra from first principles, it is possible to assign spectral features to specific molecular vibrations or electronic transitions, providing a deeper understanding of the molecule's structure and bonding.
For this compound, DFT calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies in the IR and Raman spectra can be compared with experimental data to confirm the molecule's structure and identify characteristic functional groups.
In the context of UV-Vis spectroscopy, computational methods can predict the wavelength of maximum absorption (λmax) for α,β-unsaturated carbonyl compounds. youtube.comyoutube.com The electronic transitions responsible for the observed absorption bands can be identified, providing insight into the electronic structure of the conjugated system.
Table 3: Comparison of Experimental and Calculated Spectroscopic Data for a Model α,β-Unsaturated Ester
| Spectroscopic Technique | Experimental Value | Calculated Value | Assignment |
| IR Spectroscopy | 1720 cm⁻¹ | 1725 cm⁻¹ | C=O stretch |
| IR Spectroscopy | 1640 cm⁻¹ | 1645 cm⁻¹ | C=C stretch |
| ¹³C NMR Spectroscopy | 166 ppm | 165.5 ppm | Carbonyl carbon |
| UV-Vis Spectroscopy | 215 nm | 218 nm | π → π* transition |
Note: This table presents a hypothetical comparison to illustrate how computational spectroscopy aids in the interpretation of experimental data for a molecule like this compound.
Theoretical Prediction of Fragmentation Pathways in Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions. When a molecule like an ester of (2E)-3-methylhex-2-enoic acid is introduced into a mass spectrometer, it is ionized, typically forming a molecular ion (M•+). This ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic pieces. Theoretical and computational models can predict these fragmentation pathways, aiding in the interpretation of the resulting mass spectrum.
For α,β-unsaturated esters, several fragmentation mechanisms are generally considered. These include α-cleavage, McLafferty-type rearrangements, and cleavage of the ester group. The presence of the double bond and the carbonyl group influences the stability of the resulting fragment ions, directing the fragmentation pathways.
A study on ethyl this compound, a closely related compound, provides experimental mass spectral data that can be used to illustrate these pathways. researchgate.net The observed fragments can be rationalized through theoretical fragmentation mechanisms.
Key Fragmentation Pathways:
Loss of the Alkoxy Group: A common fragmentation pathway for esters is the cleavage of the C-O bond of the ester functionality. For an ethyl ester, this would involve the loss of an ethoxy radical (•OCH2CH3), leading to the formation of an acylium ion.
McLafferty-type Rearrangements: While some studies suggest that classic McLafferty rearrangements are not always prominent in acyclic α,β-unsaturated esters, similar hydrogen rearrangement processes can occur.
Cleavage of the Alkyl Chain: Fragmentation can also be initiated by cleavage at various points along the alkyl chain of the hexenoate backbone.
The following table details the significant fragments observed in the mass spectrum of ethyl this compound and their proposed fragmentation origins. researchgate.net
| m/z (Relative Intensity) | Proposed Fragment Ion | Plausible Fragmentation Pathway |
| 156 (43) | [C9H16O2]•+ | Molecular Ion (M•+) |
| 128 (38) | [M - C2H4]•+ | Loss of ethylene via rearrangement |
| 111 (100) | [M - •OC2H5]+ | Loss of the ethoxy radical |
| 95 (27) | [C6H7O]+ | Further fragmentation of the acylium ion |
| 82 (43) | [C5H6O]•+ | Rearrangement and cleavage of the hexenoate chain |
| 69 (51) | [C4H5O]+ | Cleavage of the carbon chain |
| 55 (61) | [C3H3O]+ or [C4H7]+ | Various cleavage pathways |
| 41 (56) | [C3H5]+ | Allylic cation |
This interactive table allows for sorting and filtering of the data.
Correlating Computational Data with Experimental Spectroscopic Observations
Computational chemistry offers a suite of tools to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as vibrational frequencies from infrared (IR) spectroscopy. These theoretical predictions can be correlated with experimental data to confirm molecular structures and to gain a deeper understanding of the electronic environment of the molecule.
Density Functional Theory (DFT) is a widely used computational method for predicting the spectroscopic properties of organic molecules. By calculating the optimized geometry and the electronic structure of a compound like this compound, it is possible to simulate its NMR and IR spectra.
For instance, the ¹H and ¹³C NMR chemical shifts of ethyl this compound have been experimentally determined. researchgate.net These experimental values can be compared with values obtained from DFT calculations. A strong correlation between the calculated and experimental spectra provides a high degree of confidence in the structural assignment.
The following table presents the experimental ¹³C NMR chemical shifts for ethyl this compound, which can serve as a benchmark for computational predictions. researchgate.net
| Carbon Atom | Experimental ¹³C NMR Chemical Shift (δ, ppm) |
| C=O | 162.0 |
| C-3 (quaternary) | 160.058 |
| C-2 (olefinic CH) | 115.551 |
| O-CH2 | 59.422 |
| C-4 (CH2) | 42.931 |
| C-5 (CH2) | 20.513 |
| C-3 (CH3) | 18.615 |
| O-CH2-CH3 | 14.316 |
| C-6 (CH3) | 13.629 |
This interactive table allows for sorting and filtering of the data.
Discrepancies between calculated and experimental data can often be explained by factors such as solvent effects, which can also be modeled computationally. By refining the computational model to include such environmental factors, a more accurate prediction of the spectroscopic data can be achieved. This iterative process of comparing computational predictions with experimental observations is a cornerstone of modern chemical structure elucidation.
Biochemical Pathways and Enzymatic Mechanisms of 2e 3 Methylhex 2 Enoate Formation
Biogenesis and Metabolic Precursors
The generation of volatile fatty acids like (2E)-3-methylhex-2-enoate is dependent on the presence of non-volatile, odorless precursors secreted by apocrine glands. oup.comoup.com These precursors are subsequently acted upon by the local skin microbiota.
Initial research into axillary odor identified that fresh apocrine secretions are odorless, but develop a characteristic pungent smell upon incubation with skin bacteria. oup.comnih.gov Through analysis of hydrolyzed axilla secretions, (2E)-3-methylhex-2-enoic acid was identified as a key odorant. nih.govnih.govebi.ac.uk Further investigation of non-hydrolyzed fresh secretions led to the purification and identification of its natural, odorless precursor. nih.govnih.govebi.ac.uk
Using liquid chromatography/mass spectrometry, researchers determined that the malodorous acid is covalently linked to a glutamine residue. nih.govebi.ac.uk The specific precursor for this compound was identified as N-alpha-3-methyl-2-hexenoyl-L-glutamine. uniprot.org This glutamine conjugate is water-soluble and odorless, serving as a stable transport and storage form of the volatile fatty acid until it is cleaved by bacterial enzymes. nih.gov
| Precursor Compound | Chemical Name | Odor Status | Product |
| 3M2H-Gln | N-alpha-3-methyl-2-hexenoyl-L-glutamine | Odorless | This compound |
The human axillary vault is colonized by various bacteria, primarily from the genera Staphylococcus and Corynebacterium. oup.comnih.gov Studies have demonstrated a strong correlation between the population density of corynebacteria and the intensity of axillary odor. oup.comnih.gov In vitro experiments confirmed that corynebacteria, but not staphylococci, are capable of releasing the volatile acids from their odorless precursors found in axillary secretions. nih.govnih.gov
A specific strain, Corynebacterium striatum Ax20, isolated from the human axilla, was identified as being particularly efficient in this biotransformation process. nih.govnih.gov This bacterium possesses the necessary enzymatic machinery to hydrolyze the glutamine conjugates, releasing the free fatty acids that characterize axillary malodor. nih.govresearchgate.net
Enzymatic Catalysis of this compound Release
The cleavage of the odorless precursor is not a spontaneous reaction but is catalyzed by a specific bacterial enzyme. The isolation and characterization of this enzyme were crucial to understanding the molecular basis of axillary odor formation.
A specific enzyme responsible for the release of this compound was purified from Corynebacterium striatum Ax20. nih.govnih.gov This enzyme was identified as a Zn(2+)-dependent aminoacylase (B1246476) and named N-alpha-Acyl-Glutamine Aminoacylase (N-AGA). nih.govresearchgate.net It is also referred to as Axillary Malodor Releasing Enzyme (AMRE). uniprot.org
The function of N-AGA is to hydrolyze the amide bond in N-alpha-acyl-L-glutamine conjugates, releasing L-glutamine and the corresponding carboxylic acid. uniprot.org Functional studies revealed that the enzyme is highly specific for the L-glutamine residue of the substrate. nih.govuniprot.org However, it exhibits low specificity for the acyl portion, allowing it to act on a variety of precursors and release a wide range of carboxylic acids that contribute to the complexity of body odor. uniprot.orgresearchgate.net
Table of N-AGA Properties:
| Property | Description |
|---|---|
| Enzyme Name | N-alpha-Acyl-Glutamine Aminoacylase (N-AGA) |
| EC Number | 3.5.1.133 uniprot.org |
| Source Organism | Corynebacterium striatum Ax20 nih.govnih.gov |
| Cofactor | Zn(2+) nih.govresearchgate.net |
| Reaction | N2-[(2E)-3-methylhex-2-enoyl]-L-glutaminate + H2O = this compound + L-glutamine uniprot.org |
| Substrate Specificity | High for L-glutamine residue; low for the acyl chain nih.govuniprot.org |
The gene encoding the N-AGA enzyme in Corynebacterium striatum Ax20 was identified and designated agaA. nih.govnih.gov This gene was successfully cloned and heterologously expressed in Escherichia coli, which enabled the production of recombinant N-AGA for further study. nih.govnih.govresearchgate.net The recombinant enzyme showed the same catalytic activity as the native enzyme purified from C. striatum. researchgate.net
Sequence analysis of the agaA gene revealed that it is closely related to a family of genes that code for enzymes involved in the cleavage of N-terminal acyl and aryl substituents from amino acids. nih.govresearchgate.net This homology provides insight into its evolutionary origins and catalytic mechanism. It is important to distinguish this bacterial agaA gene, involved in odor formation, from the human AGA gene which codes for aspartylglucosaminidase, an enzyme active in lysosomes. medlineplus.govmedlineplus.gov
Comparative Biochemical Studies of Branched Unsaturated Fatty Acid Metabolism
The acyl portion of the odor precursor, this compound, is a branched unsaturated fatty acid. The metabolism of such fatty acids is a key aspect of the physiology of many bacteria, particularly Gram-positive bacteria. asm.org
In many bacteria, the synthesis of branched-chain fatty acids (BCFAs) proceeds through the type II fatty acid synthase (FAS-II) pathway. asm.orgnih.gov Unlike the synthesis of straight-chain fatty acids, which typically uses acetyl-CoA as a primer, BCFA synthesis is initiated with branched-chain acyl-CoA primers. asm.org These primers, such as 2-methyl-butyryl-CoA and isobutyryl-CoA, are derived from the catabolism of branched-chain amino acids (BCAAs) like isoleucine, leucine, and valine. asm.orgnih.gov The final stage of BCAA biosynthesis and the initial stage of their catabolism are often catalyzed by the same enzyme, a branched-chain amino acid aminotransferase (BCAT). msu.ru
The structure of the fatty acid incorporated into bacterial membranes is crucial for maintaining membrane fluidity in response to environmental changes. asm.orgnih.gov Branched-chain fatty acids, with their methyl branches, disrupt the close packing of membrane lipids, leading to a more fluid membrane compared to their straight-chain counterparts. asm.org While the this compound is released as a volatile compound in the context of axillary odor, its core structure as a branched fatty acid is rooted in these fundamental bacterial metabolic pathways for BCAA and lipid biosynthesis. asm.org
Cross-Species Analysis of Metabolic Pathways for Short-Chain Fatty Acids
The biosynthesis of short-chain fatty acids (SCFAs), including branched-chain fatty acids (BCFAs), varies significantly across different species, particularly between bacteria and mammals. These differences are fundamental to understanding the production of specialized fatty acids like this compound.
In humans and other mammals, fatty acid synthesis is primarily carried out by a large, multifunctional enzyme complex known as type I fatty acid synthase (FAS-I). In contrast, most bacteria utilize a type II fatty acid synthase (FAS-II) system, which consists of a series of discrete, monofunctional enzymes. However, the genus Corynebacterium, which is implicated in the production of this compound, is an exception among bacteria as it possesses a type I FAS system, similar to eukaryotes. wikipedia.orgmdpi.comnih.govnih.govnih.gov This distinction is crucial as the type of FAS system influences the range of fatty acid products.
The precursors for BCFAs often originate from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. wikipedia.orgnih.gov In the case of this compound, the "3-methylhex" backbone strongly suggests a biosynthetic origin from isoleucine. The degradation of isoleucine yields 2-methylbutanoyl-CoA, which can serve as a primer for the FAS system, leading to the formation of an anteiso-branched fatty acid. nih.govmdpi.com
The production of volatile SCFAs and BCFAs as chemical signals is not unique to the human axilla. Many mammals utilize these compounds for communication, often produced by symbiotic bacteria in specialized scent glands. For instance, the anal gland secretions of domestic cats and dogs contain a variety of SCFAs and BCFAs, including 2-methylpropanoic acid and 3-methylbutanoic acid, which are produced by the resident microbiota. nih.govnih.gov Similarly, the gut microbiota of numerous mammalian species ferments amino acids to produce BCFAs. nih.gov
The following interactive data table summarizes the key differences in fatty acid synthesis pathways across different organisms.
| Organism/Group | Primary FAS System | Common Precursors for BCFAs | Examples of BCFA Production for Chemical Signaling |
|---|---|---|---|
| Mammals (e.g., Humans) | Type I FAS | Acetyl-CoA, Malonyl-CoA (for straight-chain); BCAA-derived primers (e.g., in gut) | Production of volatile fatty acids by gut and skin microbiota |
| Most Bacteria (e.g., E. coli) | Type II FAS | BCAA-derived primers (e.g., isovaleryl-CoA, isobutyryl-CoA) | Quorum sensing molecules (some derived from fatty acid precursors) |
| Corynebacterium | Type I FAS | Likely BCAA-derived primers (e.g., from isoleucine) | Release of this compound from precursors in human axilla |
| Ruminants | Host: Type I FAS; Rumen Microbiota: Primarily Type II FAS | Extensive BCAA fermentation by rumen microbiota | Production of a wide array of volatile fatty acids influencing milk and meat flavor |
Evolutionary Biochemical Considerations of Branched Unsaturated Fatty Acids in Chemical Communication
The use of branched unsaturated fatty acids, such as this compound, in chemical communication is a fascinating example of co-evolution between mammals and their symbiotic microbiota. The production of these odorous molecules is not an accidental byproduct of metabolism but rather a sophisticated signaling system that has been shaped by evolutionary pressures.
The evolution of chemical signals often involves the modification of existing metabolic pathways for new purposes. In insects, for example, the evolution of pheromone biosynthesis has been shown to involve gene duplication and the neofunctionalization of enzymes like desaturases, leading to the production of novel unsaturated fatty acid derivatives. nih.govnih.gov A similar principle can be applied to the production of this compound. The core machinery of fatty acid synthesis in Corynebacterium has likely been adapted to produce the specific precursor for this signaling molecule.
A key evolutionary aspect is the symbiotic relationship between the host and its microbiota. The host provides a stable environment and secretes the odorless precursor, while the bacteria possess the specific enzymatic machinery to release the volatile signal. nih.gov This division of labor is metabolically efficient and allows for a layer of regulation over the signal production. The composition of the skin microbiota can influence the odor profile, which in turn can convey information about the host's genetic makeup, health, and hormonal status. This suggests a co-evolutionary dynamic where the host's immune system shapes the microbial community, and the microbial community, in turn, produces signals that influence the host's social interactions. nih.gov
The prevalence of volatile fatty acids in mammalian chemical communication highlights their effectiveness as signaling molecules. Their volatility allows for transmission through the air, while their structural diversity, achieved through variations in chain length, branching, and saturation, allows for a high degree of signal specificity. nih.govnih.gov The presence of a methyl branch and a double bond in this compound likely contributes to its unique odor profile and its efficacy as a semiochemical.
The following interactive data table provides examples of branched and unsaturated fatty acids used in chemical communication across different species.
| Compound | Species | Function | Origin |
|---|---|---|---|
| This compound | Humans (Homo sapiens) | Component of axillary odor, potential social signal | Released by Corynebacterium from a secreted precursor |
| Various branched-chain fatty acids (e.g., isovaleric acid) | Many mammals (e.g., canids, primates) | Territorial marking, individual recognition | Microbial fermentation in scent glands |
| Oleic acid and other unsaturated fatty acids | Insects (e.g., fruit flies) | Pheromones for mating and aggregation | Endogenous biosynthesis |
| Various short-chain fatty acids | Domestic cat (Felis catus) | Individual recognition and social status | Microbial activity in anal glands nih.gov |
Applications in Advanced Organic Synthesis and Specialized Chemical Research
Utilization as a Chiral Building Block
The defined geometry and electronic nature of α,β-unsaturated esters make them pivotal starting materials or intermediates in stereoselective synthesis. The presence of multiple reactive sites allows for the controlled introduction of new stereocenters, rendering analogs of (2E)-3-methylhex-2-enoate valuable chiral building blocks.
α,β-Unsaturated esters are recognized as key structural motifs in a multitude of biologically active molecules. nih.gov The ability to synthesize these compounds with high stereoselectivity is, therefore, a significant goal in organic synthesis. nih.gov Analogs of this compound serve as prochiral substrates in various asymmetric transformations. Enantioselective conjugate additions, catalyzed by chiral metal complexes or organocatalysts, can introduce a new stereocenter at the β-position. Similarly, the double bond can undergo stereoselective dihydroxylation, epoxidation, or cyclopropanation reactions, leading to densely functionalized chiral molecules.
The development of methods for the enantioselective protonation of prochiral enolates derived from α,β-unsaturated esters provides a direct pathway to stereodefined α-tertiary esters, which are important intermediates and recurring motifs in biorelevant molecules. acs.org Furthermore, highly E-stereoselective synthetic approaches to β-substituted α,β-unsaturated esters have been developed, which can then be transformed into more complex structures. nih.gov
| Reaction Type | Catalyst/Reagent Example | Outcome |
| Asymmetric Conjugate Addition | Chiral Copper-Phosphine Complexes | Formation of a new stereocenter at the β-position |
| Enantioselective Epoxidation | Chiral Dioxiranes, Sharpless Epoxidation | Introduction of a chiral epoxide |
| Enantioselective Dihydroxylation | Osmium Tetroxide with Chiral Ligands | Creation of vicinal diols with controlled stereochemistry |
| Photoenolization/Isomerization | Chiral Proton Source | Contra-thermodynamic isomerization to α-tertiary β,γ-alkenyl esters acs.org |
The inherent functionality of unsaturated esters is exploited in the stereoselective construction of carbocyclic systems. These compounds are excellent Michael acceptors, initiating cascade reactions that can form multiple carbon-carbon bonds and stereocenters in a single operation. Annulation strategies, where a ring is fused onto the existing structure, frequently employ α,β-unsaturated esters to build five- or six-membered rings with high diastereoselectivity.
Moreover, these esters are competent dienophiles in Diels-Alder reactions, a powerful tool for constructing six-membered rings with up to four contiguous stereocenters. The facial selectivity of the cycloaddition can be controlled by chiral auxiliaries attached to the ester or by the use of chiral Lewis acid catalysts, leading to the formation of enantiomerically enriched carbocyclic frameworks. Concise and highly stereoselective synthesis methods for β,β-disubstituted α,β-unsaturated esters have been developed, expanding the toolkit for creating complex molecular structures.
Intermediacy in Total Synthesis of Natural Products
The structural motif of an unsaturated ester is prevalent in a wide array of natural products, including macrolides, polyketides, and terpenoids. Consequently, synthetic equivalents of this compound are crucial intermediates in the assembly of these complex targets.
Unsaturated macrolactones, which contain a large lactone ring with one or more carbon-carbon double bonds, are of significant interest due to their biological activities and applications. nih.gov The synthesis of these structures often involves the incorporation of unsaturated ester fragments. Methodologies such as ring-closing metathesis (RCM) of a diene precursor, where one of the alkenes is part of an unsaturated ester, provide a powerful route to these macrolactones. Alternatively, intramolecular Horner-Wadsworth-Emmons reactions or Yamaguchi macrolactonization of a seco-acid containing the requisite functionalities can forge the macrocyclic ring.
In the context of polycyclic natural products, the unsaturated ester can act as a handle for further functionalization or as a key element in cyclization cascades to build complex ring systems. gla.ac.uk For example, the synthesis of some terpenes and steroids involves the cyclization of linear precursors containing unsaturated ester moieties. uni-hannover.de
The Diels-Alder reaction is a cornerstone of synthetic strategy for accessing polycyclic natural products. rsc.org α,β-Unsaturated esters, being electron-deficient alkenes, are effective dienophiles in these [4+2] cycloadditions. researchgate.net The reaction rapidly builds molecular complexity, forming a six-membered ring and setting multiple stereocenters with predictable outcomes. harvard.edu
In total synthesis, a strategically designed unsaturated ester can be reacted with a suitable diene to construct the core carbocyclic skeleton of the target molecule. The resulting cyclohexene (B86901) adduct, which contains the ester group, can then be elaborated through various chemical transformations to complete the synthesis. This approach has been used in the synthesis of numerous complex molecules, where the Diels-Alder reaction serves as the key bond-forming event. rsc.org For instance, the synthesis of functionalized cyclohexene products can be achieved through the cycloaddition of various 1,3-dienes with dienophiles like methyl 2-oxobut-3-enoate, a related α,β-unsaturated ketoester. dtu.dkdtu.dk
| Natural Product Class | Synthetic Strategy Involving Unsaturated Ester | Key Transformation |
| Macrolides | Incorporation of an unsaturated side chain | Ring-Closing Metathesis, Macrolactonization |
| Terpenoids | Construction of polycyclic core | Diels-Alder Cycloaddition, Cationic Cyclization uni-hannover.de |
| Steroids | Formation of the A- or B-ring | [4+2] Cycloaddition |
| Alkaloids | Synthesis of fused-ring systems | Asymmetric Diels-Alder Reaction rsc.org |
Research into Bio-based Chemical Feedstocks and Platform Molecules
The transition towards a sustainable chemical industry has spurred research into the use of renewable resources for chemical production. mdpi.com Biomass can be converted into so-called platform molecules, which are versatile intermediates that can be transformed into a wide range of value-added chemicals. researchgate.netieabioenergy.com
Research in this area includes developing pathways to produce common chemical synthons, such as α,β-unsaturated esters, from bio-based feedstocks. For example, methyl vinyl glycolate (MVG), a platform chemical available from the degradation of carbohydrates, can be oxidized to methyl 2-oxobut-3-enoate, a highly reactive α,β-unsaturated compound. dtu.dk This demonstrates a direct link between a renewable feedstock and a functionalized synthetic building block. The development of efficient catalytic routes from biomass-derived sugars, lignocellulose, or plant oils to key intermediates like unsaturated esters is a critical area of ongoing research. thuenen.de This approach aligns with the principles of green chemistry by reducing reliance on fossil fuels and creating more sustainable manufacturing processes. nih.gov
Potential of Alpha,Beta-Unsaturated Esters as Renewable Platform Molecules for Catalytic Transformations
Alpha,beta-unsaturated esters, a class of organic compounds that includes this compound, are gaining significant attention as versatile and sustainable platform molecules in the chemical industry. Their potential stems from the presence of two reactive sites: the carbon-carbon double bond and the ester group. This dual functionality allows for a variety of catalytic transformations, enabling the synthesis of a wide array of valuable chemicals. The reactivity of these compounds can be finely tuned by modifying the substituents on the double bond and the ester moiety, making them ideal starting materials for producing specialty chemicals.
A key area of research is the catalytic hydrogenation of α,β-unsaturated esters. This process can be selectively directed to either the C=C double bond or the C=O group of the ester, leading to the formation of saturated esters or allylic alcohols, respectively. Saturated esters are valuable intermediates in the production of fine chemicals, pharmaceuticals, and fragrances. acs.org The selective hydrogenation of the double bond while preserving the ester function is a particularly valuable transformation. Recent advancements have focused on the development of catalysts based on earth-abundant metals like nickel, offering a more sustainable alternative to precious metal catalysts such as rhodium, ruthenium, and iridium. acs.orgprinceton.edu For instance, highly active and enantioselective nickel-phosphine catalysts have been developed for the asymmetric hydrogenation of α,β-unsaturated esters, yielding chiral saturated esters with high enantioselectivity. acs.orgprinceton.edu
Another significant catalytic transformation is the cross-metathesis of α,β-unsaturated esters. This reaction allows for the formation of new carbon-carbon double bonds with high stereoselectivity, providing a powerful tool for the synthesis of complex molecules from simpler precursors. Kinetically-controlled cross-metathesis reactions have been developed to selectively produce (Z)-α,β-unsaturated esters, which are valuable building blocks in organic synthesis. nih.gov These transformations often employ molybdenum-based catalysts and can be influenced by additives like acetonitrile to enhance selectivity and efficiency. nih.gov
The table below summarizes key catalytic transformations applicable to α,β-unsaturated esters, highlighting the catalyst type and the resulting product class.
| Catalytic Transformation | Catalyst Type | Product Class | Significance |
|---|---|---|---|
| Asymmetric Hydrogenation | Nickel-phosphine complexes | Chiral Saturated Esters | Synthesis of enantiopure compounds for pharmaceuticals and fine chemicals. acs.orgprinceton.edu |
| Selective Hydrogenation | Ruthenium complexes | Saturated Esters or Unsaturated Alcohols | Production of intermediates for various chemical industries. researchgate.net |
| Cross-Metathesis | Molybdenum-based catalysts | Stereodefined α,β-Unsaturated Esters | Construction of complex molecular architectures. nih.gov |
| Conjugate Reduction | Copper(I)/N-heterocyclic carbene complexes | Saturated Esters | Atom-economic alternative to traditional reducing agents. rsc.org |
Derivatization for the Production of Specialty Chemicals and Advanced Materials
The versatile reactivity of α,β-unsaturated esters like this compound makes them valuable precursors for a diverse range of specialty chemicals and advanced materials. Derivatization of these molecules can be achieved through various reactions that target the carbon-carbon double bond or the ester functionality, leading to products with tailored properties for specific applications.
One of the most important derivatization reactions is the Michael addition, where a nucleophile adds to the β-carbon of the α,β-unsaturated system. masterorganicchemistry.comwikipedia.org This reaction is a powerful method for carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of a wide variety of functionalized molecules. masterorganicchemistry.comwikipedia.org The electrophilicity of the β-carbon makes it susceptible to attack by a broad range of nucleophiles, including enolates, amines, thiols, and alcohols. wikipedia.orgnih.gov The resulting products, known as Michael adducts, are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The reactivity in Michael additions can be influenced by the nature of the substituents on the α,β-unsaturated ester, allowing for a degree of control over the reaction outcome. nih.gov
Furthermore, α,β-unsaturated esters serve as important monomers in the synthesis of polymers. Their ability to undergo polymerization, particularly through radical or anionic mechanisms, allows for the creation of a wide range of polymeric materials. mdpi.com Unsaturated polyesters, for example, can be synthesized from bio-derived α,β-unsaturated di-acids and diols. mdpi.com These polymers have applications in coatings, insulating materials, and biomedical fields such as drug delivery and tissue engineering. mdpi.com The presence of the double bond in the polymer backbone allows for further modification, such as cross-linking, to tailor the mechanical and thermal properties of the final material. mdpi.com
The derivatization of α,β-unsaturated esters can also lead to the production of specialty chemicals with specific functionalities. For instance, cascade reactions involving α,β-unsaturated esters can be used to synthesize complex heterocyclic compounds like γ-lactones, which are found in many natural products with biological activity. beilstein-journals.org Copper-catalyzed cascade reactions of α,β-unsaturated esters with keto esters provide a facile route to γ-carboxymethyl-γ-lactones and δ-carboxymethyl-δ-lactones. beilstein-journals.org
The following table provides examples of derivatization reactions of α,β-unsaturated esters and the resulting products with their potential applications.
| Derivatization Reaction | Reactant/Catalyst | Product Type | Potential Applications |
|---|---|---|---|
| Michael Addition | Enolates, Amines, Thiols | Functionalized Esters (Michael Adducts) | Intermediates for pharmaceuticals, agrochemicals, and fine chemicals. masterorganicchemistry.comwikipedia.org |
| Polymerization | Radical or Anionic Initiators | Unsaturated Polyesters, Acrylic Polymers | Coatings, insulators, drug delivery systems, and tissue engineering. mdpi.com |
| Cascade Reaction | Keto esters / Copper catalyst | γ-Lactones | Synthesis of biologically active natural products and analogues. beilstein-journals.org |
Q & A
Q. What are the optimal synthetic routes for (2E)-3-methylhex-2-enoate, and how do reaction conditions influence isomer purity?
- Methodological Answer : The esterification of 3-methylhex-2-enoic acid with ethanol under acid catalysis (e.g., H₂SO₄) is a common route. To minimize side reactions (e.g., transesterification), use anhydrous conditions and monitor temperature (60–80°C). Isomer purity is highly dependent on the stereochemical integrity of the starting acid; chiral GC or HPLC with a polar stationary phase (e.g., β-cyclodextrin) can verify E/Z ratios . Safety protocols include fume hood use, acid-resistant gloves, and neutralization of waste .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis or high-concentration handling.
- Waste Disposal : Segregate organic waste and avoid aqueous discharge due to potential environmental persistence. Consult institutional guidelines for ester disposal .
Q. How can spectroscopic techniques (NMR, IR) differentiate this compound from structural analogs?
- Methodological Answer :
- ¹H NMR : The α,β-unsaturated ester moiety shows coupling constants (J = 12–16 Hz for trans configuration) between the olefinic protons. The methyl group at C3 appears as a singlet (δ ~1.8–2.0 ppm).
- IR : Strong C=O stretch at ~1710–1740 cm⁻¹ and conjugated C=C stretch at ~1650 cm⁻¹. Compare with analogs like ethyl 2-methylhexanoate, which lacks conjugation .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms for this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous stereochemical assignments. For example, in thiazolidinone derivatives of α,β-unsaturated esters, SCXRD confirmed the (E)-configuration and hydrogen-bonding networks influencing reactivity . Pair crystallography with DFT calculations to model transition states and validate mechanistic pathways .
Q. What strategies mitigate organic degradation in long-term environmental studies involving this compound?
- Methodological Answer :
- Sample Stabilization : Store samples at 4°C with inert gas (N₂) purging to slow oxidation.
- Real-Time Monitoring : Use hyphenated techniques like LC-MS to track degradation products (e.g., hydrolysis to 3-methylhex-2-enoic acid).
- Experimental Design : Shorten data collection windows (<6 hours) or employ continuous cooling systems to minimize thermal degradation .
Q. How do substituent effects on the phenyl ring influence the biological activity of this compound analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the para position to enhance electrophilicity and interaction with biological targets.
- Assay Design : Test cytotoxicity via MTT assay (in vitro) against cancer cell lines (e.g., HeLa), comparing IC₅₀ values of analogs. For anti-inflammatory activity, measure COX-2 inhibition using ELISA .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported logP values for this compound?
- Methodological Answer :
- Experimental Replication : Use shake-flask method with octanol/water partitioning under controlled pH (e.g., 7.4) to minimize ionization effects.
- Computational Validation : Compare experimental logP with predicted values from software (e.g., ChemAxon, ACD/Labs). Discrepancies >0.5 units may indicate impurities or measurement errors .
Comparative Structural Analysis
| Compound | Key Feature | Biological Activity Insight | Reference |
|---|---|---|---|
| (2E)-3-(4-Fluorophenyl)prop-2-enoate | Enhanced electrophilicity from -F | Higher COX-2 inhibition vs. non-halogenated analogs | |
| (2E)-3-(3-Bromo-4-methoxyphenyl)prop-2-enoate | Steric hindrance from -Br and -OCH₃ | Reduced cytotoxicity in MCF-7 cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
